![molecular formula C11H12N2 B11914363 1,2,3,4-Tetrahydropyrimido[1,2-a]indole](/img/structure/B11914363.png)
1,2,3,4-Tetrahydropyrimido[1,2-a]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydropyrimido[1,2-a]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and indole ring system, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole can be achieved through various methods. One common approach involves the annulation of a pyrimidine ring to 2-aminoindoles. This method typically involves a three-component reaction combining ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides. The reaction proceeds through a sequential combination of Sonogashira reaction with [3+3] cyclocondensation .
Another method involves the ytterbium-catalyzed cascade cyclization of indoles, terminal alkynes, and aromatic aldehydes . These methods provide efficient routes to synthesize this compound with good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydropyrimido[1,2-a]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen and pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydrosulfide, amines, and nitrovinyl derivatives are commonly employed.
Major Products
The major products formed from these reactions include oxo derivatives, tetrahydro derivatives, and various substituted pyrimidoindoles .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydropyrimido[1,2-a]indole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, its antifungal activity may be attributed to the inhibition of fungal enzymes involved in cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethyl-1,2,3,4-Tetrahydropyrimido[1,6-a]indole
- 2,4,5,7-Tetramethyl-1,2,3,4-Tetrahydropyrimido[1,6-a]indole
Uniqueness
1,2,3,4-Tetrahydropyrimido[1,2-a]indole is unique due to its specific ring fusion and substitution pattern, which contribute to its distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H12N2 |
|---|---|
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydropyrimido[1,2-a]indole |
InChI |
InChI=1S/C11H12N2/c1-2-5-10-9(4-1)8-11-12-6-3-7-13(10)11/h1-2,4-5,8,12H,3,6-7H2 |
Clave InChI |
LTTZCFVATZIRBL-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=CC3=CC=CC=C3N2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


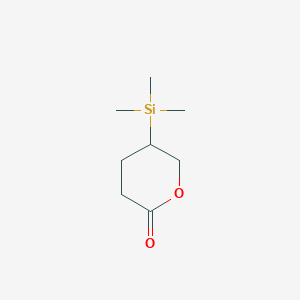



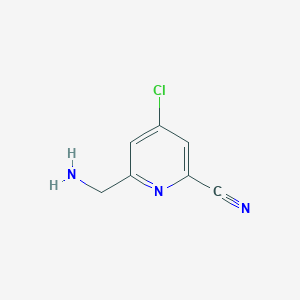



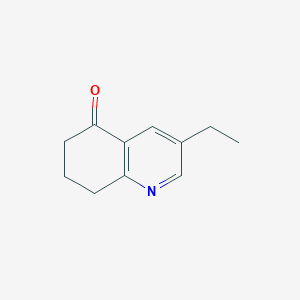
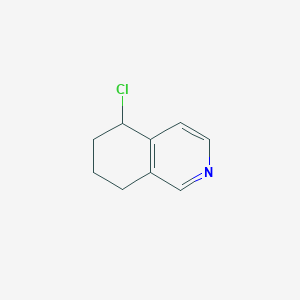
![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11914347.png)
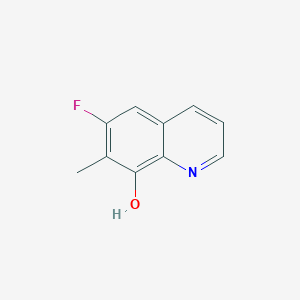
![7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11914352.png)
![1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B11914354.png)
